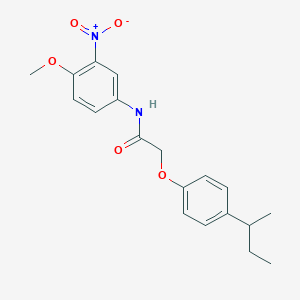![molecular formula C14H18N2O2 B4119014 4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119014.png)
4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
説明
4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as PAT or PTD, is a heterocyclic compound that has been widely used in scientific research. It is a cyclic lactam that contains a piperidine ring, an azatricyclo ring, and a carbonyl group. PAT is a versatile molecule that has a variety of applications in the fields of pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of PAT involves the binding of the molecule to specific ion channels or receptors in the nervous system. PAT selectively blocks the Kv1.3 channel and α4β2 nAChRs by binding to the pore region of the channel or receptor. This binding prevents the flow of ions through the channel or receptor, which leads to a decrease in cellular activity and neurotransmitter release.
Biochemical and Physiological Effects:
PAT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PAT can selectively block the Kv1.3 channel and α4β2 nAChRs without affecting other ion channels or receptors. In vivo studies have shown that PAT can reduce T-cell activation and proliferation, which has potential therapeutic applications for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. PAT has also been shown to improve cognitive function and memory in animal models, which has potential applications for the treatment of cognitive disorders such as Alzheimer's disease.
実験室実験の利点と制限
PAT has several advantages as a research tool. It is a selective blocker of ion channels and receptors, which allows for the specific study of their function. It has also been shown to be effective in vivo, which has potential therapeutic applications. However, PAT has some limitations as a research tool. It is a complex molecule that requires careful synthesis and purification, which can be time-consuming and expensive. It also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of PAT. One direction is the development of more selective and potent PAT analogs that can be used to study the function of other ion channels and receptors in the nervous system. Another direction is the application of PAT in the development of therapeutics for autoimmune diseases and cognitive disorders. PAT has also been shown to have potential applications in the treatment of cancer, and future studies may explore this avenue further. Overall, PAT is a promising research tool with a wide range of potential applications in the fields of pharmacology, biochemistry, and neuroscience.
科学的研究の応用
PAT has been widely used in scientific research as a tool to study the function of ion channels and receptors in the nervous system. It has been shown to selectively block the voltage-gated potassium channel, Kv1.3, which is involved in T-cell activation and proliferation. PAT has also been used to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. It has been shown to selectively block the α4β2 subtype of nAChRs, which are involved in cognitive processes such as learning and memory.
特性
IUPAC Name |
4-piperidin-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-11-9-4-5-10(8-9)12(11)14(18)16(13)15-6-2-1-3-7-15/h4-5,9-12H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGSBHKQYIKIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



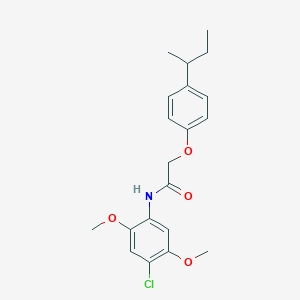
![methyl 6-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118938.png)
![methyl 5-benzyl-2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118952.png)
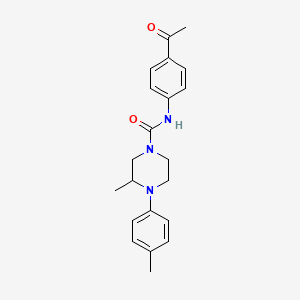
![methyl 4-chloro-3-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4118963.png)
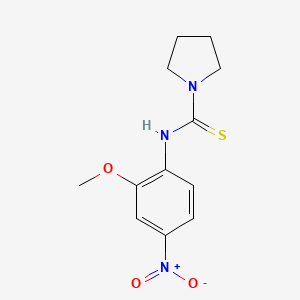
![dimethyl 3-methyl-5-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118973.png)
![N-benzyl-2-{4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4118983.png)
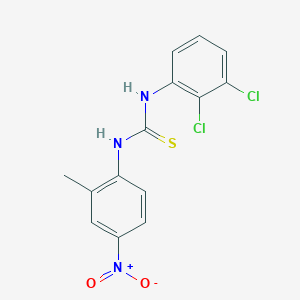
![methyl [3-oxo-1-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-piperazinyl]acetate](/img/structure/B4118994.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4119001.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119012.png)
![N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4119029.png)
